N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide is a synthetic organic compound characterized by the presence of both chloro and trifluoromethyl groups on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 2-chloro-5-(trifluoromethyl)aniline with trifluoroacetic anhydride to form the intermediate, which is then coupled with 4-aminobenzamide under suitable conditions to yield the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide involves its interaction with specific molecular targets. The presence of the trifluoromethyl and chloro groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 4-chloro-3-(trifluoromethyl)aniline
- N-(2-chloro-5-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(trifluoroacetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.
Properties
Molecular Formula |
C16H9ClF6N2O2 |
---|---|
Molecular Weight |
410.70 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C16H9ClF6N2O2/c17-11-6-3-9(15(18,19)20)7-12(11)25-13(26)8-1-4-10(5-2-8)24-14(27)16(21,22)23/h1-7H,(H,24,27)(H,25,26) |
InChI Key |
IOZIZOCLUGNJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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